molecular formula C21H19N3O3 B2429054 7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034368-99-3

7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2429054
CAS No.: 2034368-99-3
M. Wt: 361.401
InChI Key: BSCGQOFJDKTQHX-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran core, a methoxy group, a pyrazole ring, and a carboxamide group, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under reflux conditions.

    Coupling of the Pyrazole and Benzofuran Units: The pyrazole ring is then coupled with the benzofuran core through a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the benzofuran-pyrazole intermediate with an appropriate amine or amide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide: Unique due to its specific combination of functional groups and structural features.

    Other Benzofuran Derivatives: Compounds like 7-methoxybenzofuran-2-carboxamide or 2-(4-phenyl-1H-pyrazol-1-yl)benzofuran-5-carboxamide share some structural similarities but differ in their functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzofuran core, methoxy group, pyrazole ring, and carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-18-9-5-8-16-12-19(27-20(16)18)21(25)22-10-11-24-14-17(13-23-24)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCGQOFJDKTQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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